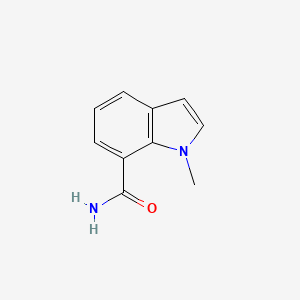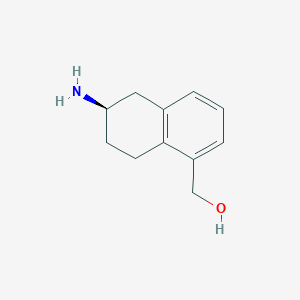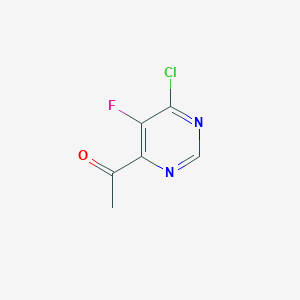
2-Isopropylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family These compounds are characterized by a fused ring system containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylisoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-alkynylbenzoic acids with primary amines. This method typically requires the presence of a catalyst, such as palladium or rhodium, and proceeds through a tandem oxidative C–H activation and annulation reaction . Another method involves the reduction of phthalimides using organometallic reagents like RMgX, RLi, or R2Zn .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and efficiency. Ultrasonic-assisted synthesis has been reported as a practical method for producing isoindolinone derivatives on a multigram scale . This method is advantageous due to its high efficiency, group tolerance, and the ability to perform the reaction in a one-pot fashion.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindolinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoindolinones, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-Isopropylisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Isopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For instance, isoindolinone derivatives have been shown to inhibit certain kinases and proteases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
3-Hydroxyisoindolin-1-one: Known for its presence in natural products and pharmaceutical molecules.
N-Isoindoline-1,3-dione: Widely used in pharmaceutical synthesis and organic synthesis.
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness: 2-Isopropylisoindolin-1-one stands out due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature allows for the exploration of novel synthetic pathways and the development of new bioactive molecules.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO/c1-8(2)12-7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3 |
InChI Key |
KTKXZUQPMJVMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


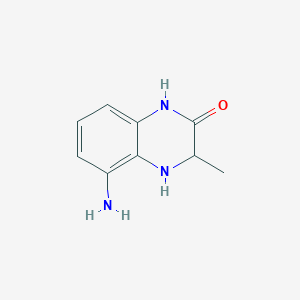

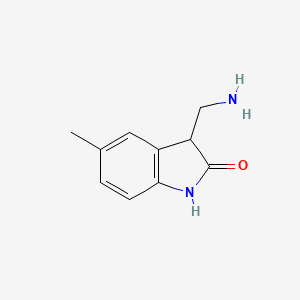



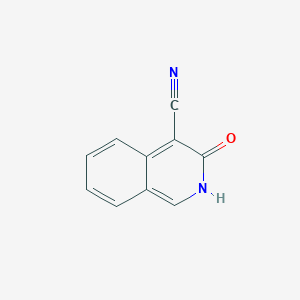
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
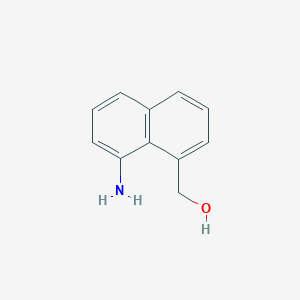
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
